molecular formula C8H6ClNO B1600992 6-Chloro-3-methyl-1,2-benzoxazole CAS No. 66033-73-6

6-Chloro-3-methyl-1,2-benzoxazole

Cat. No. B1600992
CAS RN: 66033-73-6
M. Wt: 167.59 g/mol
InChI Key: ISWNSTAUYQDVBL-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1,2-benzoxazole is a chemical compound with the molecular formula C8H6ClNO . It has been found to be a part of various chemical reactions and has potential applications in different fields .


Synthesis Analysis

Benzoxazoles, including 6-Chloro-3-methyl-1,2-benzoxazole, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular weight of 6-Chloro-3-methyl-1,2-benzoxazole is 167.59 . The InChI code for this compound is 1S/C8H6ClNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 .


Chemical Reactions Analysis

Benzoxazoles, including 6-Chloro-3-methyl-1,2-benzoxazole, have been found to be part of various chemical reactions . For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles .

Scientific Research Applications

Pharmacological Applications

5-HT3 Receptor Partial Agonists Benzoxazole derivatives, including compounds structurally related to 6-Chloro-3-methyl-1,2-benzoxazole, have been studied for their potential as 5-HT3 receptor partial agonists. These compounds exhibit binding affinity and intrinsic activity at the 5-HT3 receptor, suggesting their utility in treating conditions like irritable bowel syndrome without causing constipation (Sato et al., 1998).

Antimicrobial and Antioxidant Activities New classes of benzoxazole derivatives have been synthesized and screened for their antimicrobial, antioxidant, and antilipase activities. Some of these compounds show significant antimicrobial activities, highlighting the potential of benzoxazole derivatives in developing new antimicrobial agents (Jayanna et al., 2013).

Materials Science Applications

Two-Photon Absorption and Bio-imaging Benzoxazole-based compounds have been designed for two-photon absorption (2PA) properties, with applications in bio-imaging. These compounds demonstrate excellent penetrability in living cells and can be located in the cytoplasm, offering a promising approach for cellular imaging techniques (Liu et al., 2017).

Chemical Synthesis

Electrochemical Synthesis An innovative electrochemical strategy has been developed for the efficient synthesis of benzoxazoles, utilizing a redox catalyst. This method presents a novel approach for creating benzoxazole compounds under environmentally friendly conditions (Kang et al., 2016).

Environmental Science

Polar Pollutants Monitoring Research on benzotriazoles, which share a similar benzoxazole core structure, has shed light on the occurrence and removal of polar pollutants in the water cycle. This research is crucial for understanding the environmental impact and fate of such chemicals in municipal wastewater systems (Reemtsma et al., 2010).

Future Directions

While the specific future directions for 6-Chloro-3-methyl-1,2-benzoxazole are not mentioned in the search results, benzoxazoles have been found to be useful in the synthesis of various heterocycles . This suggests that 6-Chloro-3-methyl-1,2-benzoxazole could have potential applications in the synthesis of new compounds in the future.

Relevant Papers The relevant papers retrieved include a study on the synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4,5-dihydro-1H-imidazol-2-yl)acetamide and a study on benzoxazole derivatives . These papers provide valuable insights into the properties and potential applications of 6-Chloro-3-methyl-1,2-benzoxazole and related compounds.

properties

IUPAC Name

6-chloro-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNSTAUYQDVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497018
Record name 6-Chloro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methyl-1,2-benzoxazole

CAS RN

66033-73-6
Record name 6-Chloro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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